molecular formula C19H25Br2N3S B11946644 N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide CAS No. 853344-50-0

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide

Cat. No.: B11946644
CAS No.: 853344-50-0
M. Wt: 487.3 g/mol
InChI Key: OHHDNTJYOIFDIA-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide is a quinoline-based diamine derivative with a thiophene substituent on the quinoline ring and diethyl groups on the terminal amines. The dihydrobromide salt enhances its solubility in polar solvents, making it suitable for biological and industrial applications. Its structure combines electron-rich aromatic systems (quinoline and thiophene) with branched aliphatic amines, which may influence its electronic properties, reactivity, and intermolecular interactions .

Properties

CAS No.

853344-50-0

Molecular Formula

C19H25Br2N3S

Molecular Weight

487.3 g/mol

IUPAC Name

N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine;dihydrobromide

InChI

InChI=1S/C19H23N3S.2BrH/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*1H

InChI Key

OHHDNTJYOIFDIA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the thiophene ring through a cross-coupling reaction. The final step involves the alkylation of the ethane-1,2-diamine moiety with diethyl groups and subsequent formation of the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ethane-1,2-diamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic compounds.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. The ethane-1,2-diamine moiety can chelate metal ions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Ring

N′-[2-(4-Methoxyphenyl)-4-quinolinyl]-N,N-dimethyl-1,2-ethanediamine hydrobromide
  • Structure: Methoxyphenyl substituent on quinoline; dimethyl terminal amines.
  • Molecular Formula : C20H24BrN3O.
  • Dimethylamines reduce steric bulk compared to diethyl groups, possibly improving membrane permeability but reducing solubility .
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-diethylethane-1,2-diamine dihydrobromide
  • Structure: tert-Butylphenyl substituent on quinoline; diethyl terminal amines.
  • Molecular Formula : C25H35Br2N3.
  • Key Differences : The bulky tert-butyl group increases steric hindrance, which may reduce binding efficiency in biological targets but improve thermal stability. The dihydrobromide salt mirrors the target compound’s solubility profile .

Variations in Amine Functionalization

N1,N1-Dimethyl-N2-(tricosan-12-yl)ethane-1,2-diamine (SP11)
  • Structure : Long aliphatic chain (tricosan-12-yl) attached to dimethylamine.
  • Key Differences: The long hydrocarbon chain enhances lipophilicity, favoring applications in drug delivery systems. However, the lack of aromatic substituents limits electronic interactions compared to the target compound’s quinoline-thiophene system .
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)
  • Structure : Linear triamine with primary and secondary amines.
  • Key Differences : Linear amines like DETA exhibit higher chelation capacity for metal ions but lack the aromatic systems required for π-based interactions. This makes them more suitable for corrosion inhibition than targeted biological applications .
N1-(2,8-Bis(trifluoromethyl)-quinolin-4-yl)ethane-1,2-diamine
  • Structure: Trifluoromethyl groups on quinoline; primary amine side chain.
  • Activity : Demonstrates potent antiviral activity (EC50 = 0.80 µM) against Zika virus due to electron-withdrawing CF3 groups enhancing target binding. The absence of diethylamines may reduce metabolic stability compared to the target compound .
Quindoline-i (N1,N1-diethyl-N2-(10H-indolo[3,2-b]quinolin-11-yl)ethane-1,2-diamine)
  • Structure: Indoloquinoline core; diethyl terminal amines.
  • Activity: Acts as a G-quadruplex stabilizer with anticancer activity. The indoloquinoline system provides a planar structure for DNA intercalation, whereas the target compound’s thiophene may prioritize protein-binding interactions .
Schiff Base Inhibitors (e.g., EDDB, DBDB)
  • Structure : Ethane-1,2-diamine-derived Schiff bases with aromatic aldehydes.
  • Applications : Effective corrosion inhibitors for carbon steel in HCl. The target compound’s dihydrobromide salt may offer superior solubility in acidic media compared to neutral Schiff bases, enhancing surface adsorption .
N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
  • Structure : Benzo[d]thiazole substituent; diethylamines.
  • Key Differences : The benzo[d]thiazole group provides a rigid heterocycle with nitrogen and sulfur atoms, differing from thiophene’s sulfur-only electronic profile. This influences binding specificity in catalytic or medicinal applications .

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